molecular formula C12H19N B1258767 Ethyl(1-phenylbutan-2-yl)amine CAS No. 119486-07-6

Ethyl(1-phenylbutan-2-yl)amine

Cat. No. B1258767
CAS RN: 119486-07-6
M. Wt: 177.29 g/mol
InChI Key: KHWYSUBVXWWBRB-UHFFFAOYSA-N
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Description

Ethyl(1-phenylbutan-2-yl)amine, also known as N-ethyl-1-phenyl-2-butanamine, is a chemical compound with the molecular formula C12H19N . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .


Molecular Structure Analysis

The molecular structure of Ethyl(1-phenylbutan-2-yl)amine consists of a phenyl group attached to a butan-2-yl group with an ethylamine substituent . The InChI code for this compound is 1S/C12H19N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl(1-phenylbutan-2-yl)amine is a liquid at room temperature . Its molecular weight is 177.29 .

Scientific Research Applications

Pharmaceutical Industry

Chiral amines are important components of 40–45% of small molecule pharmaceuticals . Recent advances in synthetic applications of ω-transaminases for the production of chiral amines are reviewed herein . This suggests that Ethyl(1-phenylbutan-2-yl)amine could potentially be used in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for Ethyl(1-phenylbutan-2-yl)amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and ensure good ventilation when handling this compound .

Future Directions

While specific future directions for Ethyl(1-phenylbutan-2-yl)amine are not available, it’s worth noting that phenethylamines and their derivatives have been detected in dietary or sports supplements . This suggests potential areas of research and development in the context of nutritional supplementation and sports performance.

properties

IUPAC Name

N-ethyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYSUBVXWWBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017073
Record name N,alpha-Diethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(1-phenylbutan-2-yl)amine

CAS RN

119486-07-6
Record name N,α-Diethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119486-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,alpha-DEPEA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119486076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,alpha-Diethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,.ALPHA.-DIETHYLBENZENEETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4PP58Q6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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